molecular formula C13H19FO4 B2841656 Diethyl 6-fluorospiro[3.3]heptane-2,2-dicarboxylate CAS No. 2322557-87-7

Diethyl 6-fluorospiro[3.3]heptane-2,2-dicarboxylate

Cat. No.: B2841656
CAS No.: 2322557-87-7
M. Wt: 258.289
InChI Key: AKGBJWMAPGIRKE-UHFFFAOYSA-N
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Description

Diethyl 6-fluorospiro[33]heptane-2,2-dicarboxylate is an organic compound with the molecular formula C13H19FO4 It is a fluorinated spiro compound, characterized by a unique spirocyclic structure where a fluorine atom is attached to the spiro carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl 6-fluorospiro[3.3]heptane-2,2-dicarboxylate typically involves the following steps:

    Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving appropriate precursors. For instance, a diethyl malonate derivative can be cyclized with a suitable fluorinated reagent under basic conditions.

    Fluorination: The introduction of the fluorine atom is achieved using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor. The reaction is carried out under controlled temperature and solvent conditions to ensure selective fluorination at the desired position.

    Esterification: The final step involves esterification of the carboxylic acid groups to form the diethyl ester. This can be achieved using standard esterification techniques with ethanol and an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

Diethyl 6-fluorospiro[3.3]heptane-2,2-dicarboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

    Reduction Reactions: The ester groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).

    Hydrolysis: The ester groups can be hydrolyzed to carboxylic acids under acidic or basic conditions.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Hydrolysis: Aqueous acid or base.

Major Products

    Substitution: Products depend on the nucleophile used.

    Reduction: Diols.

    Hydrolysis: Carboxylic acids.

Scientific Research Applications

Diethyl 6-fluorospiro[3.3]heptane-2,2-dicarboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential as a fluorinated probe in biological systems.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the development of novel materials with specific properties imparted by the fluorine atom.

Mechanism of Action

The mechanism of action of diethyl 6-fluorospiro[3.3]heptane-2,2-dicarboxylate involves its interaction with molecular targets through its fluorinated spirocyclic structure. The fluorine atom can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity. The spirocyclic core provides rigidity to the molecule, affecting its overall conformation and reactivity.

Comparison with Similar Compounds

Similar Compounds

    Diethyl spiro[3.3]heptane-2,2-dicarboxylate: Lacks the fluorine atom, resulting in different chemical properties and reactivity.

    Diethyl 6-chlorospiro[3.3]heptane-2,2-dicarboxylate: Contains a chlorine atom instead of fluorine, leading to variations in reactivity and applications.

Uniqueness

Diethyl 6-fluorospiro[33]heptane-2,2-dicarboxylate is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric effects

Properties

IUPAC Name

diethyl 6-fluorospiro[3.3]heptane-2,2-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19FO4/c1-3-17-10(15)13(11(16)18-4-2)7-12(8-13)5-9(14)6-12/h9H,3-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKGBJWMAPGIRKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CC2(C1)CC(C2)F)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19FO4
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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